molecular formula C18H26N2O4 B367555 Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate CAS No. 428851-49-4

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate

Katalognummer: B367555
CAS-Nummer: 428851-49-4
Molekulargewicht: 334.4g/mol
InChI-Schlüssel: CKLVBCJJLIBJSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-oxopropyl group linked to a 2-methoxyphenylamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Oxopropyl Group: This step involves the addition of a 3-oxopropyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

    Attachment of the 2-Methoxyphenylamino Moiety: The final step involves the coupling of the 2-methoxyphenylamino group to the 3-oxopropyl-substituted piperidine ring, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylate Esters: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.

    2-Methoxyphenylamino Derivatives: Compounds with the 2-methoxyphenylamino group but different core structures.

    3-Oxopropyl Substituted Compounds: Molecules with the 3-oxopropyl group attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

428851-49-4

Molekularformel

C18H26N2O4

Molekulargewicht

334.4g/mol

IUPAC-Name

ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-3-24-18(22)14-8-11-20(12-9-14)13-10-17(21)19-15-6-4-5-7-16(15)23-2/h4-7,14H,3,8-13H2,1-2H3,(H,19,21)

InChI-Schlüssel

CKLVBCJJLIBJSL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC

Kanonische SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.